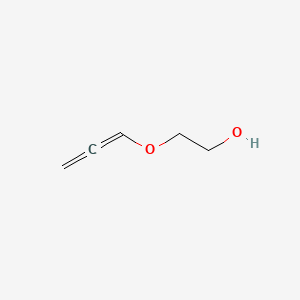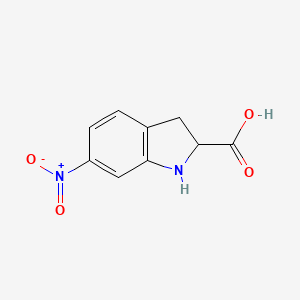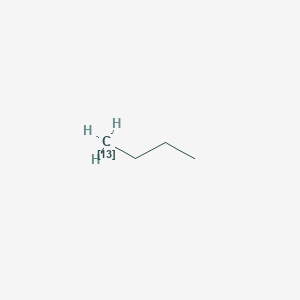
Isonicotinaldéhyde, azine
Vue d'ensemble
Description
Isonicotinaldehyde, azine is an organic compound that belongs to the class of azines. Azines are characterized by the presence of a C=N-N=C functional group. Isonicotinaldehyde, azine is derived from isonicotinaldehyde, which is a derivative of pyridine. Azines have gained significant attention due to their diverse biological, chemical, and material properties .
Applications De Recherche Scientifique
Isonicotinaldehyde, azine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Isonicotinaldehyde, azine, like other azines, is an organic compound that bears the C=N-N=C functional unit Azines have been recognized for their biological, chemical, and materials properties .
Mode of Action
Azines are known to result from the reaction of two molecules of identical carbonyl compounds (symmetrical azines) or, more commonly, from the reaction of two different carbonyl compounds (unsymmetrical azines) with hydrazine .
Biochemical Pathways
Azines are known to be involved in various chemical reactions and have been studied for their synthesis, properties, applications, and reactivity .
Pharmacokinetics
The schiff bases of isoniazid, a compound related to isonicotinaldehyde, azine, have been evaluated for their pharmacokinetic profile in rats .
Result of Action
Azines have been recognized for their biological, chemical, and materials properties .
Action Environment
It is known that azines can reversibly change color in response to temperature changes .
Analyse Biochimique
Biochemical Properties
Isonicotinaldehyde, azine plays a significant role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis . It interacts with tyrosinase by binding to the enzyme-substrate complex, exhibiting uncompetitive inhibition . This interaction reduces melanin content in cells, making it a potential candidate for applications in cosmetics and medicine .
Cellular Effects
Isonicotinaldehyde, azine affects various cell types and cellular processes. It has been shown to reduce melanin content in melanoma cells, indicating its potential in treating hyperpigmentation disorders . Additionally, it influences cell signaling pathways and gene expression related to melanin synthesis, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, isonicotinaldehyde, azine exerts its effects through binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition occurs via uncompetitive binding, where the compound binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the conversion of substrates into melanin . This mechanism results in decreased melanin production and altered gene expression related to melanogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinaldehyde, azine have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against tyrosinase for extended periods . Long-term studies have shown that its effects on cellular function, particularly melanin reduction, remain consistent over time .
Dosage Effects in Animal Models
The effects of isonicotinaldehyde, azine vary with different dosages in animal models. At lower doses, the compound effectively reduces melanin content without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Isonicotinaldehyde, azine is involved in metabolic pathways related to melanin synthesis. It interacts with tyrosinase, a key enzyme in the melanogenesis pathway, inhibiting its activity and thereby reducing melanin production . This interaction affects metabolic flux and metabolite levels associated with melanin biosynthesis .
Transport and Distribution
Within cells and tissues, isonicotinaldehyde, azine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target cells, particularly melanocytes, where it exerts its inhibitory effects on melanin synthesis .
Subcellular Localization
Isonicotinaldehyde, azine localizes to specific subcellular compartments, including the cytoplasm and melanosomes, where it interacts with tyrosinase . This localization is crucial for its activity, as it ensures proximity to the enzyme and effective inhibition of melanin synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isonicotinaldehyde, azine can be synthesized through the condensation reaction of isonicotinaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of isonicotinaldehyde and hydrazine in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired azine product .
Industrial Production Methods: In industrial settings, the synthesis of isonicotinaldehyde, azine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinaldehyde, azine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (using palladium on carbon) are commonly used.
Substitution: Nucleophiles such as azide ions (N₃⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted azines or azides.
Comparaison Avec Des Composés Similaires
Nicotinaldehyde, azine: Similar structure but derived from nicotinaldehyde instead of isonicotinaldehyde.
Pyridinecarbaldehyde, azine: Derived from pyridinecarbaldehyde, with similar azine functional group.
Uniqueness: Isonicotinaldehyde, azine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
6957-22-8 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(Z)-1-pyridin-4-yl-N-[(Z)-pyridin-4-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10- |
Clé InChI |
XLLIUDMGQNPRJS-VULZFCBJSA-N |
SMILES |
C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |
SMILES isomérique |
C1=CN=CC=C1/C=N\N=C/C2=CC=NC=C2 |
SMILES canonique |
C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |
Key on ui other cas no. |
6957-22-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1600242.png)






![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)



